Amino-PEG4-bis-PEG3-propargyl

Antibody-Drug Conjugate Click Chemistry Drug-to-Antibody Ratio (DAR)

Amino-PEG4-bis-PEG3-propargyl is a cleavable, branched heterotrifunctional linker belonging to the polyethylene glycol (PEG) class. It is characterized by a molecular weight of approximately 909.1 g/mol and contains a central primary amine handle flanked by two terminal propargyl groups, each separated by discrete PEG spacers (totaling six PEG units).

Molecular Formula C42H76N4O17
Molecular Weight 909.1 g/mol
Cat. No. B11931520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG4-bis-PEG3-propargyl
Molecular FormulaC42H76N4O17
Molecular Weight909.1 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCN
InChIInChI=1S/C42H76N4O17/c1-3-11-50-19-25-56-31-35-60-29-23-54-17-9-44-40(47)5-14-62-37-39(46-42(49)7-13-52-21-27-58-33-34-59-28-22-53-16-8-43)38-63-15-6-41(48)45-10-18-55-24-30-61-36-32-57-26-20-51-12-4-2/h1-2,39H,5-38,43H2,(H,44,47)(H,45,48)(H,46,49)
InChIKeyFPYSRSQCUQNZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Amino-PEG4-bis-PEG3-propargyl: A Branched 6-Unit PEG ADC Linker for High-DAR Conjugates and Targeted Delivery


Amino-PEG4-bis-PEG3-propargyl is a cleavable, branched heterotrifunctional linker belonging to the polyethylene glycol (PEG) class . It is characterized by a molecular weight of approximately 909.1 g/mol and contains a central primary amine handle flanked by two terminal propargyl groups, each separated by discrete PEG spacers (totaling six PEG units) . This architecture is specifically designed for constructing antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DAR) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The compound's cleavable nature facilitates the intracellular release of the cytotoxic payload .

Why Generic Substitution of Amino-PEG4-bis-PEG3-propargyl with Linear or Shorter PEG Linkers Fails in ADC Development


Substituting Amino-PEG4-bis-PEG3-propargyl with simpler linear or shorter PEG linkers introduces critical performance deficits in ADC construction. Linear, monofunctional analogs lack the branched architecture required to achieve high drug-to-antibody ratios (DAR) without introducing excessive hydrophobicity or linker length, which are known to accelerate in vivo clearance and reduce conjugate stability [1]. Furthermore, homobifunctional bis-propargyl linkers lack the orthogonal amine handle necessary for site-specific antibody conjugation, limiting their utility to payload dimerization rather than targeted delivery [2]. Shorter PEG chains (e.g., PEG2 or PEG3) provide insufficient spatial separation between the hydrophobic drug payloads and the antibody, leading to aggregation and poor pharmacokinetic profiles [1]. The specific combination of a 6-unit PEG scaffold, a reactive amine, and dual propargyl moieties in Amino-PEG4-bis-PEG3-propargyl is thus a non-interchangeable design for generating stable, high-DAR ADCs.

Quantitative Evidence for Amino-PEG4-bis-PEG3-propargyl: Differentiated Performance Data Against Linear and Shorter PEG Linkers


Payload Capacity: Dual Propargyl Groups Enable DAR 2 Conjugation vs. Monofunctional Linkers

Amino-PEG4-bis-PEG3-propargyl possesses two terminal propargyl groups, allowing for the attachment of two payload molecules per linker molecule, thereby enabling a theoretical DAR of 2 from a single conjugation event . In contrast, monofunctional propargyl linkers like Propargyl-PEG8-NH2 contain only one propargyl group, limiting payload attachment to a 1:1 stoichiometry . This structural difference directly impacts the achievable drug loading on an antibody without requiring multiple, potentially destabilizing conjugation sites.

Antibody-Drug Conjugate Click Chemistry Drug-to-Antibody Ratio (DAR)

Linker Length and Hydrophilicity: 6-Unit PEG Scaffold Provides Optimal Balance for DAR 8 Conjugates

The 6-unit PEG scaffold in Amino-PEG4-bis-PEG3-propargyl provides a discrete, hydrophilic spacer. Research on compact, branched PEG architectures for high-DAR ADCs (DAR 8) demonstrates that introducing hydrophilicity without significantly increasing the linker's linear distance is crucial for maintaining favorable in vivo clearance rates [1]. Shorter PEG chains (e.g., PEG2 or PEG3) often fail to adequately shield the hydrophobic payloads, leading to aggregation and rapid clearance, whereas longer PEG chains can introduce excessive flexibility and entropic penalties [1]. The 6-unit PEG length in this compound represents a designed intermediate length aimed at balancing these competing factors.

ADC Linker Pharmacokinetics PEG Length

Functional Orthogonality: Unique Amine Handle Enables Site-Specific Antibody Conjugation vs. Homobifunctional Linkers

Amino-PEG4-bis-PEG3-propargyl contains a primary amine group in addition to its two propargyl moieties . This heterotrifunctional nature allows for the orthogonal conjugation of the linker to an antibody (e.g., via amine-reactive NHS ester chemistry) followed by the independent attachment of two payload molecules via click chemistry. In contrast, homobifunctional bis-propargyl linkers like Bis-propargyl-PEG4 possess only propargyl groups and cannot be directly conjugated to an antibody without prior chemical modification, limiting their application to payload dimerization rather than targeted delivery [1].

Bioconjugation Site-Specific Conjugation Heterotrifunctional Linker

Molecular Complexity and Polarity: Higher TPSA vs. Shorter Branched Linker for Improved Aqueous Handling

Amino-PEG4-bis-PEG3-propargyl has a calculated Topological Polar Surface Area (TPSA) of 243 Ų, indicating significant polarity and aqueous solubility potential . This is substantially higher than shorter branched analogs like N-(Amino-PEG1)-N-bis(PEG2-propargyl), which has a lower molecular weight (356.46 g/mol) and a less extensive PEG network, implying a smaller TPSA and potentially reduced hydrophilicity . The larger TPSA of Amino-PEG4-bis-PEG3-propargyl is a direct consequence of its 6-unit PEG scaffold and is a key factor in minimizing aggregation of the final ADC.

Physicochemical Properties Solubility Topological Polar Surface Area

Cleavable Nature: Degradable Linker Design Enables Intracellular Payload Release vs. Non-Cleavable Analogs

Amino-PEG4-bis-PEG3-propargyl is consistently categorized by vendors and databases as a 'cleavable' or 'degradable' linker, designed to release its cytotoxic payload upon internalization into the target cell [1]. This is a critical functional distinction from non-cleavable linkers like Propargyl-PEG8-NH2 . ADCs constructed with non-cleavable linkers rely on complete lysosomal degradation of the antibody to release a modified drug-amino acid adduct, which may have altered activity or cell permeability. The cleavable nature of Amino-PEG4-bis-PEG3-propargyl is intended to facilitate the release of the unmodified drug for a more predictable and potent bystander effect.

ADC Linker Cleavable Linker Drug Release

Click Chemistry Versatility: Broad Reactivity Profile with CuAAC, Thiol-Yne, and Amino-Yne Reactions

While many alkyne-containing PEG linkers are compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC), Amino-PEG4-bis-PEG3-propargyl is explicitly noted for its compatibility with a wider range of click reactions, including thiol-yne and spontaneous amino-yne click reactions, in addition to CuAAC . This expanded reactivity profile offers greater flexibility in conjugation strategy. In contrast, many standard propargyl-PEG linkers are primarily documented only for CuAAC with azide-bearing molecules [1]. This versatility allows for alternative bioconjugation routes, potentially avoiding copper toxicity concerns or enabling conjugation with a broader set of functional handles.

Click Chemistry Bioconjugation CuAAC

High-Value Application Scenarios for Amino-PEG4-bis-PEG3-propargyl in ADC and Targeted Therapy Research


Construction of High-DAR (Drug-to-Antibody Ratio 8+) ADCs

Amino-PEG4-bis-PEG3-propargyl is an enabling reagent for constructing ADCs with DARs of 8 or higher. Its dual propargyl groups allow for the attachment of two payload molecules per linker . When conjugated to all four interchain disulfide bonds of an antibody (yielding 8 conjugation sites), this linker can theoretically achieve a DAR of 16. Research on compact, branched PEG architectures confirms that this design can achieve high DARs without the penalty of increased in vivo clearance typically observed with more hydrophobic or longer linear linkers [1]. This makes it ideal for researchers aiming to maximize the cytotoxic payload delivered per antibody.

Modular Assembly of Site-Specific ADCs via Orthogonal Chemistry

The heterotrifunctional nature of Amino-PEG4-bis-PEG3-propargyl (amine + two alkynes) enables a highly modular, two-step conjugation strategy . The primary amine can first be used to site-specifically conjugate the linker to an antibody or targeting protein using well-established NHS ester chemistry. In a second, independent step, the two propargyl groups can be clicked to azide-functionalized cytotoxic payloads via CuAAC or to thiol-containing drugs via thiol-yne chemistry . This orthogonal approach provides precise control over the final ADC architecture and simplifies the synthesis of chemically defined conjugates compared to linkers lacking an orthogonal handle [2].

Hydrophilic Shielding of Hydrophobic Payloads to Mitigate ADC Aggregation

Many potent cytotoxic payloads (e.g., auristatins, maytansinoids) are highly hydrophobic, and conjugating multiple copies to an antibody often leads to aggregation and rapid clearance from circulation. The 6-unit PEG scaffold of Amino-PEG4-bis-PEG3-propargyl provides a hydrophilic shield around the attached payloads. The compound's high TPSA of 243 Ų is indicative of its ability to confer aqueous solubility to the conjugate . This is supported by class-level evidence showing that compact, branched PEG architectures are superior to linear chains for introducing hydrophilicity without increasing the linker-payload distance, thereby maintaining favorable pharmacokinetics in high-DAR ADCs [1].

Development of ADCs with a Cleavable Linker for Bystander Killing Effect

Amino-PEG4-bis-PEG3-propargyl is classified as a cleavable linker, a critical feature for ADCs designed to elicit a 'bystander killing' effect on neighboring tumor cells that may not express the target antigen [3]. Upon internalization and trafficking to the lysosome, the linker is degraded, releasing the unmodified, membrane-permeable cytotoxic drug. This free drug can then diffuse out of the target cell and kill adjacent cancer cells, enhancing overall tumor regression. This is a key functional advantage over non-cleavable linkers, which release a charged amino acid-drug adduct with limited membrane permeability .

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